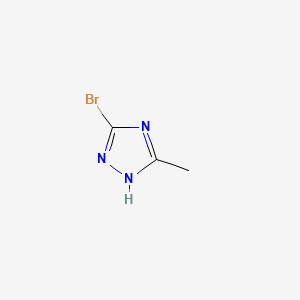
3-Bromo-5-methyl-1H-1,2,4-triazole
Vue d'ensemble
Description
3-Bromo-5-methyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups on the triazole ring can influence the compound's reactivity and interaction with various biological targets .
Synthesis Analysis
The synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole and related compounds typically involves regioselective processes. For instance, the reaction of bromomagnesium acetylides with azides can yield 1,5-disubstituted-1,2,3-triazoles, which can be further manipulated to form 1,4,5-trisubstituted triazoles . Additionally, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF can produce 2-substituted 4-bromo-1,2,3-triazoles, which can then undergo Suzuki cross-coupling reactions to synthesize 2,4,5-trisubstituted triazoles .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be optimized using computational methods, such as the full potential linear augmented plane wave method, to investigate their electronic properties. For example, the optimization of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole's structure revealed a direct energy gap and provided insights into its linear and nonlinear optical susceptibilities .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including bromine to lithium exchange reactions, which can lead to the formation of lithiated derivatives that can be quenched with different reagents to yield a variety of substituted triazoles . The alkylation of triazole-thiols with bromoalkanes is another example, leading to the synthesis of new S-derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-methyl-1H-1,2,4-triazole derivatives can be characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods can confirm the structure of synthesized compounds and provide information on their crystal packing, hydrogen bonding, and stacking interactions . Tautomerism is another important aspect, as it can influence the predominant form of the compound under different conditions, which is relevant for understanding its reactivity and interactions .
Applications De Recherche Scientifique
-
- 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
Propriétés
IUPAC Name |
3-bromo-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTIGKUJWSEHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181133 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-1H-1,2,4-triazole | |
CAS RN |
26557-90-4 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026557904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















